5-Fluorouracil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 G IN 80 ML WATER, 170 ML ALCOHOL & 55 ML METHANOL; PRACTICALLY INSOL IN CHLOROFORM, ETHER & BENZENE; SOLUBILITY IN AQ SOLN INCR WITH INCR PH OF SOLN

Soluble in methanol-water mixtures

Sparingly soluble in water and slightly soluble in alcohol. 1 g is soluble in 100 ml of propylene glycol.

In water, 1.11X10+4 mg/L at 22 °C

5.86e+00 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Inhibition of Thymidylate Synthase

Fluorouracil interferes with the production of thymidine, a crucial building block of DNA. It does this by inhibiting the enzyme thymidylate synthase. This disrupts the cancer cell's ability to replicate its DNA, leading to cell death [Source: National Cancer Institute ].

Disruption of RNA Metabolism

Fluorouracil can also incorporate itself into RNA molecules, leading to unstable and non-functional RNA. This further disrupts essential cellular processes and contributes to cell death [Source: ScienceDirect - Fluorouracil ].

Research Applications of Fluorouracil

Fluorouracil's effectiveness against various cancers has been extensively studied. Here are some key areas of research:

Combination Therapy

Research focuses on combining fluorouracil with other chemotherapy drugs or radiotherapy to improve treatment outcomes. These combinations can enhance the effectiveness of treatment while potentially reducing side effects [Source: National Cancer Institute - Fluorouracil ].

Development of New Delivery Methods

Scientists are exploring new ways to deliver fluorouracil, such as liposomal encapsulation or targeted drug delivery systems. These methods aim to improve drug delivery to cancer cells while minimizing damage to healthy tissues [Source: Wiley Online Library - Fluorouracil: Mechanisms of Action and Resistance ].

Predicting Treatment Response

Research is ongoing to identify biomarkers that can predict which patients will respond best to fluorouracil treatment. This personalized medicine approach aims to optimize treatment for individual patients [Source: ScienceDirect - Fluorouracil and Colorectal Cancer: From Biochemical Basis to Clinical Applications ].

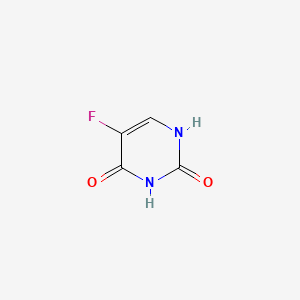

5-Fluorouracil is a synthetic pyrimidine analog, primarily utilized as a chemotherapeutic agent in the treatment of various cancers, including colorectal, breast, and skin cancers. Its chemical formula is , and it is characterized by the substitution of a fluorine atom at the 5-position of the uracil ring. This modification enhances its antimetabolic properties, allowing it to interfere with DNA and RNA synthesis in rapidly dividing cells .

Fluorouracil is a potent chemotherapeutic agent with significant side effects. Common adverse reactions include nausea, vomiting, diarrhea, and mucositis (inflammation of the mucous membranes). It can also suppress bone marrow function, leading to anemia, leukopenia (low white blood cell count), and thrombocytopenia (low platelet count) []. Due to its cytotoxic nature, fluorouracil is a teratogen (can cause birth defects) and should be avoided during pregnancy.

Fluorouracil is classified as a hazardous material by regulatory agencies due to its potential to cause mutagenic (causing mutations) and carcinogenic (cancer-causing) effects [].

Safety Precautions:

5-Fluorouracil undergoes several metabolic transformations upon administration. Primarily, it is converted into active metabolites such as fluorodeoxyuridine monophosphate (FdUMP), which forms a stable complex with thymidylate synthase, effectively inhibiting the production of deoxythymidine monophosphate (dTMP). This inhibition disrupts DNA replication and repair processes, leading to cell death . Additionally, 5-Fluorouracil can be incorporated into RNA, where it disrupts normal RNA processing and protein synthesis .

The primary mechanism of action of 5-Fluorouracil involves the inhibition of thymidylate synthase, an enzyme critical for the synthesis of dTMP from deoxyuridine monophosphate (dUMP). This action leads to a depletion of dTMP, causing thymineless death in cancer cells that rely on rapid DNA replication . Furthermore, 5-Fluorouracil has been shown to increase the expression of p53, a tumor suppressor protein that plays a significant role in regulating the cell cycle and preventing tumor formation .

The synthesis of 5-Fluorouracil was first reported in the late 1950s. It typically involves the reaction of uracil with fluorine-containing reagents. A common synthetic route includes:

- Starting Material: Uracil.

- Fluorination: The introduction of fluorine at the 5-position can be achieved using reagents like sulfur tetrafluoride or via nucleophilic substitution methods.

- Purification: The product is purified through crystallization or chromatography to obtain pure 5-Fluorouracil .

Recent studies have also explored modifications to improve the drug's efficacy and reduce resistance through prodrug strategies involving derivatives like N-alkynyl derivatives of 5-Fluorouracil .

5-Fluorouracil is predominantly used in oncology for treating:

- Colorectal cancer

- Breast cancer

- Basal cell carcinoma

- Other solid tumors

It can be administered intravenously or topically for certain dermatological conditions. Combination therapies with agents such as leucovorin enhance its effectiveness by stabilizing the enzyme-inhibitor complex formed during its action .

5-Fluorouracil exhibits significant drug interactions that can affect its efficacy and safety profile. Notably:

- Warfarin: Co-administration may increase prothrombin time due to altered metabolism.

- Allopurinol: This drug can reduce the effectiveness of 5-Fluorouracil by enhancing its catabolism.

- Dihydropyrimidine Dehydrogenase Deficiency: Individuals with this genetic deficiency are at risk for severe toxicity due to impaired metabolism of 5-Fluorouracil .

Monitoring plasma levels of 5-Fluorouracil can help optimize dosing regimens and minimize adverse effects.

Several compounds share structural similarities with 5-Fluorouracil, each exhibiting unique pharmacological properties:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| Capecitabine | Pyrimidine analog | Oral prodrug converted to 5-Fluorouracil in vivo; enhanced selectivity for tumor cells. |

| Tegafur | Pyrimidine analog | Another prodrug that converts to 5-Fluorouracil; used in combination therapies. |

| Cytarabine | Pyrimidine analog | Primarily used for hematological malignancies; acts as an antimetabolite but has different metabolic pathways. |

| Gemcitabine | Pyrimidine analog | More selective for certain cancers; inhibits DNA synthesis through different mechanisms than 5-Fluorouracil. |

The uniqueness of 5-Fluorouracil lies in its dual mechanism of action—targeting both DNA and RNA synthesis—making it particularly effective against rapidly proliferating tumors .

Direct Fluorination Methodologies

The classical approach to 5-fluorouracil synthesis involves the direct fluorination of uracil and its derivatives using elemental fluorine gas or fluorinating agents [1] [2]. The most established method utilizes the reaction of uracil with fluorine gas in the presence of aqueous solvents, as described in early patent literature [1]. This process enables the selective introduction of fluorine at the 5-position of the pyrimidine ring through electrophilic substitution.

The mechanism involves the formation of a fluoronium ion intermediate that selectively attacks the electron-rich 5-position of uracil [2] [3]. Trifluoromethyl hypofluorite has been employed as an alternative fluorinating agent, offering enhanced selectivity and stereochemical control [2]. Studies have demonstrated that this reagent provides superior regioselectivity compared to elemental fluorine, with reduced formation of undesired isomers.

Process parameters for direct fluorination include temperature control between -10°C to 25°C, depending on the fluorinating agent employed [4]. The reaction typically requires 1.2 equivalents of fluorine relative to uracil substrate, with reaction times ranging from 30 minutes to several hours [4]. Optimal yields of 85-90% have been achieved under carefully controlled conditions.

Fluoroacetic Acid Condensation Routes

An alternative classical synthesis involves the condensation of ethyl fluoroacetate with ethyl formate in the presence of potassium ethoxide [4] [5]. This method proceeds through a Claisen condensation mechanism, forming the fluorinated pyrimidine ring through cyclization of the resulting intermediate.

The process begins with the formation of an enolate ion from ethyl fluoroacetate, which subsequently attacks ethyl formate to generate a β-keto ester intermediate [6]. Cyclization occurs through nucleophilic attack of the resulting amide nitrogen on the carbonyl carbon, forming the pyrimidine ring structure. The fluorine substituent is retained throughout the process, providing the desired 5-fluorouracil product.

Reaction conditions typically involve refluxing in toluene solvent with sodium methoxide as base [6]. The mass ratio of toluene to sodium methoxide to ethyl formate to methyl fluoroacetate has been optimized to 100:10:15:12 for maximum efficiency [6]. This approach offers the advantage of using readily available starting materials and provides good yields with proper optimization.

Alternative Classical Approaches

Several other classical routes have been developed for 5-fluorouracil synthesis, including the use of caesium fluoroxysulphate as a mild fluorinating agent [7]. This reagent converts uracil to 5-fluorouracil under relatively mild conditions in acetonitrile solvent, offering improved safety compared to elemental fluorine.

The hydrolysis-based approach involves the treatment of 5-fluoro-substituted precursors under acidic or basic conditions to generate the final product [8]. This method has been particularly useful for radiopharmaceutical applications where isotopically labeled fluorine is required [9].

Novel Catalytic Approaches (Microwave-Assisted, Flow Chemistry)

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for enhancing the efficiency of 5-fluorouracil production [10] [11]. The technique utilizes electromagnetic radiation to provide rapid and uniform heating, significantly reducing reaction times while improving yields and selectivity.

The mechanism of microwave enhancement involves direct heating of polar molecules and ions through dielectric heating [11]. This results in more efficient energy transfer compared to conventional heating methods, enabling reactions to proceed at lower temperatures while maintaining high reaction rates. For 5-fluorouracil synthesis, microwave irradiation has been shown to reduce reaction times from several hours to minutes [10].

Process optimization studies have identified key parameters including microwave power (280-350 W), temperature (60-65°C), and irradiation time (5-8 minutes) [11]. The use of appropriate bases such as potassium phosphate (K₃PO₄) has proven essential for achieving optimal yields in microwave-assisted protocols [11]. Under optimized conditions, yields of 94-96% have been achieved with significantly reduced reaction times.

Flow Chemistry Applications

Continuous flow chemistry represents a paradigm shift in 5-fluorouracil manufacturing, offering superior heat and mass transfer characteristics compared to batch processes [4] [12]. Flow reactors enable precise control of reaction parameters and facilitate the handling of hazardous fluorinating agents under safer conditions.

The implementation of microchannel reactors for fluorination reactions has demonstrated significant advantages [4]. A continuous flow system utilizing a "heart-shaped" microchannel reaction module achieved successful fluorination of uracil with fluorine-nitrogen mixtures under controlled conditions. The system operated at 0°C with a reaction pressure of 0.1 MPa and a fluorine-to-uracil molar ratio of 1.2:1.

Continuous flow processes offer enhanced safety through better containment of reactive species and improved heat removal [12]. The modular nature of flow systems enables straightforward scale-up through numbering-up strategies rather than traditional scale-up approaches. This methodology has been successfully demonstrated for related fluorinated compounds, indicating strong potential for 5-fluorouracil production.

Advanced Catalytic Systems

Novel catalytic approaches have been developed to improve the efficiency and selectivity of 5-fluorouracil synthesis [13]. Copper-based nanoparticle catalysts, particularly copper-polyethylenimine nanoparticles (nCu-PEI), have shown effectiveness in facilitating fluorine incorporation reactions [13].

The catalytic mechanism involves the formation of hydroxyl radicals through the decomposition of hydrogen peroxide, which subsequently activate the substrate for fluorine incorporation [13]. The reaction follows first-order kinetics with rate constants ranging from 0.001 to 0.003 min⁻¹, depending on the halogen substituent [13].

Process intensification through cavitation-driven transformations has also been explored as a method for enhancing fluorination reactions [14]. Cavitational effects provide enhanced mixing and mass transfer, potentially improving reaction rates and yields in fluorination processes.

Green Chemistry Innovations in Large-Scale Manufacturing

Solvent-Free Synthesis Approaches

Green chemistry principles have been increasingly applied to 5-fluorouracil manufacturing to reduce environmental impact and improve sustainability [15] [16]. Solvent-free synthesis methods eliminate the need for organic solvents, thereby reducing waste generation and environmental contamination.

Solid-state grinding protocols have been developed for producing 5-fluorouracil co-crystals and derivatives [15]. These methods involve mechanical mixing of reactants without solvent, resulting in products with improved physicochemical properties. The approach eliminates byproduct formation and operates under ambient temperature and pressure conditions [15].

The benefits of solvent-free synthesis include reduced energy consumption, elimination of solvent recovery requirements, and improved safety profiles [16]. Process economics are enhanced through reduced raw material costs and simplified downstream processing. Environmental impact is minimized through the elimination of volatile organic compound emissions and reduced waste generation.

Sustainable Manufacturing Processes

Sustainable manufacturing approaches for 5-fluorouracil focus on renewable feedstock utilization and energy-efficient processes [16]. Green synthesis methods emphasize the use of environmentally benign catalysts and reaction conditions that minimize harmful byproducts.

Biocatalytic approaches using engineered microorganisms have been investigated for fluorine incorporation reactions [17]. These methods utilize naturally occurring enzymes or genetically modified organisms to catalyze specific transformations under mild conditions. While still in development, such approaches offer potential for highly selective and environmentally friendly synthesis routes.

The application of supercritical fluid technology for 5-fluorouracil processing has demonstrated significant advantages for particle engineering and purification [18] [19]. Supercritical carbon dioxide provides an environmentally benign alternative to organic solvents while enabling precise control of particle size and morphology. The process has achieved particle sizes ranging from 248 nm to several micrometers, depending on operating conditions [18].

Process Integration and Optimization

Modern manufacturing approaches emphasize process integration to maximize efficiency and minimize waste [20] [21]. Continuous manufacturing technologies, including twin-screw processing, have been successfully applied to 5-fluorouracil formulation development [21] [22].

Twin-screw processing enables continuous manufacturing of drug delivery systems with improved quality control and reduced production costs [22]. The technology offers advantages including increased production capacity, lower space requirements, and enhanced product quality consistency. Scale-up is simplified through longer run times rather than equipment size increases [22].

Automated production systems have been developed to reduce manual labor and improve consistency in 5-fluorouracil preparation [23]. These systems utilize peristaltic pumps and automated control systems to achieve precise dosing and mixing. Implementation has resulted in 50% reduction in preparation time while maintaining accuracy within 2.5% error tolerance [23].

Quality by Design (QbD) methodologies have been implemented to ensure consistent product quality and process robustness [24]. These approaches utilize statistical experimental design and process analytical technology to optimize manufacturing parameters and establish design spaces for robust operation.

Environmental Impact Reduction

Environmental impact reduction strategies focus on minimizing waste generation and energy consumption throughout the manufacturing process [16] [25]. Life cycle assessment studies have identified key areas for improvement, including raw material selection, energy utilization, and waste management.

Water-based synthesis methods have been developed to replace organic solvent systems [20]. These approaches utilize aqueous reaction media with appropriate surfactants and co-solvents to maintain reaction efficiency while reducing environmental impact. Green functionalization of carriers using natural extracts has demonstrated potential for sustainable drug delivery system development [26].

Waste minimization strategies include the implementation of atom-economical reactions and the development of recyclable catalytic systems [16]. Process intensification techniques reduce energy requirements while improving overall efficiency. The integration of renewable energy sources into manufacturing operations further reduces the carbon footprint of 5-fluorouracil production.

Purity

Physical Description

Solid

Color/Form

Crystals from water or methanol-ethe

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

-0.89 (LogP)

log Kow = -0.89

-0.8

Odor

Decomposition

Appearance

Melting Point

282-283

282 °C (decomposes)

280 - 282 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 55 of 166 companies. For more detailed information, please visit ECHA C&L website;

Of the 14 notification(s) provided by 111 of 166 companies with hazard statement code(s):;

H301 (98.2%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (53.15%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (55.86%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (55.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (54.05%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H340 (54.95%): May cause genetic defects [Danger Germ cell mutagenicity];

H360 (58.56%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H412 (36.04%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

NCI Cancer Drugs

Drugs in the CAF combination: C = Cyclophosphamide ; A = Doxorubicin Hydrochloride (Adriamycin) ; F = Fluorouracil

CAF is used to treat: Breast cancer.

This combination may also be used with other drugs or treatments or to treat other types of cancer.

Therapeutic Uses

Fluorouracil is indicated for palliative treatment of carcinoma of the colon, rectum, breast, stomach, and pancreas in patients considered to be incurable by surgery or other means. /Included in US product update/

Fluorouracil is also indicated for treatment of bladder carcinoma, prostatic carcinoma, epithelial ovarian carcinoma, cervical carcinoma, endometrial carcinoma, anal carcinoma, esophageal carcinoma,metastatic tumors of skin carcinoma, and hepatoblastoma, and is used by intra-arterial injection for treatment of hepatic tumors and head and neck tumors. /Not included in US product label/

Fluorouracil, in combination therapy, is reasonable medical therapy at some point in the management of adrenocortical carcinoma, vulvar carcinoma, penile carcinoma and carcinoid tumors (gastrointestinal and neuroendocrine tumors). /Not included in US product label/

For more Therapeutic Uses (Complete) data for FLUOROURACIL (12 total), please visit the HSDB record page.

Pharmacology

Fluorouracil is an antimetabolite fluoropyrimidine analog of the nucleoside pyrimidine with antineoplastic activity. Fluorouracil and its metabolites possess a number of different mechanisms of action. In vivo, fluoruracil is converted to the active metabolite 5-fluoroxyuridine monophosphate (F-UMP); replacing uracil, F-UMP incorporates into RNA and inhibits RNA processing, thereby inhibiting cell growth. Another active metabolite, 5-5-fluoro-2'-deoxyuridine-5'-O-monophosphate (F-dUMP), inhibits thymidylate synthase, resulting in the depletion of thymidine triphosphate (TTP), one of the four nucleotide triphosphates used in the in vivo synthesis of DNA. Other fluorouracil metabolites incorporate into both RNA and DNA; incorporation into RNA results in major effects on both RNA processing and functions.

MeSH Pharmacological Classification

ATC Code

L01 - Antineoplastic agents

L01B - Antimetabolites

L01BC - Pyrimidine analogues

L01BC02 - Fluorouracil

Mechanism of Action

5-FU requires enzymatic conversion to the nucleotide (ribosylation and phosphorylation) in order to exert its cytotoxic activity. Several routes are available for the formation of the 5'-monophosphate nucleotide (F-UMP) in animal cells. 5-FU may be converted to fluorouridine by uridine phosphorylase and then to F-UMP by uridine kinase, or it may react directly with 5-phosphoribosyl-1-pyrophosphate (PRPP), in a reaction catalyzed by ... orotate phosphoribosyl transferase, to form F-UMP. Many metabolic pathways are available to F-UMP, including incorporation in to RNA. A reaction sequence crucial for antineoplastic activity involves reduction of the diphosphate nucleotide by the enzyme ribonucleoside diphosphate reductase to the deoxynucleotide level and the eventual formation of 5-fluoro-2'-deoxyuridine-5'-phosphate (F-dUMP). 5-FU also may be converted directly to the deoxyriboside 5-FUdR by the enzyme thymidine phosphorylase and further to F-dUMP, a potent inhibitor of thymidylate synthesis, by thymidine kinase ... The interaction between F-dUMP and the enzyme thymidylate synthase leads to depletion of TTP, a necessary constituent of DNA ... The folate cofactor, 5,10-methylenetetrahydrofolate, and F-dUMP form a covalently bound ternary complex with the enzyme. The inhibitory complex resembles the transition state formed during the normal enzymatic reaction when dUMP is converted to thymidylate. Although the physiological complex progresses to the synthesis of thymidylate by transfer of the methylene group and 2 hydrogen atoms from folate to dUMP, this reaction is blocked in the inhibitory complex by the stability of the fluorine carbon bond on F-dUMP; sustained inhibition of the enzyme results ...

Although the precise mechanisms of action of fluorouracil have not been fully elucidated, the main mechanism is thought to be the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5-10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex, which inhibits the formation of thymidylate from uracil, thereby interfering with DNA synthesis. In addition, FUTP can be incorporated into RNA in place of uridine triphosphate (UTP), producing a fraudulent RNA and interfering with RNA processing and protein synthesis.

Fluorouracil is an antimetabolite of the pyrimidine analog type. Fluorouracil is considered to be cell cycle-specific for the S phase of cell division. Activity results from its conversion to an active metabolite in the tissues, and includes inhibition of DNA and RNA synthesis.

There is evidence that the metabolism of fluorouracil in the anabolic pathway blocks the methylation reaction of deoxyuridylic acid to thymidylic acid. In this manner fluorouracil interferes with the synthesis of deoxyribonucleic acid (DNA) and to a lesser extent inhibits the formation of ribonucleic acid (RNA). Since DNA and RNA are essential for cell division and growth, the effect of fluorouracil may be to create a thymine deficiency which provokes unbalanced growth and death of the cell. The effects of DNA and RNA deprivation are most marked on those cells which grow more rapidly and take up fluorouracil at a more rapid rate. The catabolic metabolism of fluorouracil results in degradation products (eg, CO2 , urea, (alpha)-fluoro-(beta)-alanine) which are inactive. /Efudex Solutions/

For more Mechanism of Action (Complete) data for FLUOROURACIL (7 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Transferases (EC2)

Methyltransferases [EC:2.1.1.-]

TYMS [HSA:7298] [KO:K00560]

Vapor Pressure

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Seven percent to 20% of the parent drug is excreted unchanged in the urine in 6 hours; of this over 90% is excreted in the first hour. The remaining percentage of the administered dose is metabolized, primarily in the liver.

Given by continuous iv infusion for 24 hr, plasma concn in range of 0.5 to 3.0 uM are obtained and urinary excretion of fluorouracil is only 4%.

Fluorouracil readily enters cerebrospinal fluid, and concn of about 7 uM are reached within 30 min after iv admin; values are sustained for approx 3 hr and subside slowly during period of 9 hr.

Fluorouracil crosses the placenta in rats.

Following iv administration of fluorouracil, no intact drug is detected in plasma after 3 hours.

For more Absorption, Distribution and Excretion (Complete) data for FLUOROURACIL (7 total), please visit the HSDB record page.

Metabolism Metabolites

A small portion of fluorouracil is anabolized in the tissues to 5-fluoro-2'-deoxyuridine and then to 5-fluoro-2'-deoxyuridine-5'-monophosphate, the active metabolite of the drug. The major portion of the drug is degraded in the liver. The metabolites are excreted as respiratory carbon dioxide and as urea, alpha-fluoro-beta-alanine, alpha-fluoro-beta-guanidopropionic acid, and alpha-fluoro-beta-ureidopropionic acid in urine. Following a single iv dose of fluorouracil, approximately 15% of the dose is excreted in urine as intact drug within 6 hours; over 90% of this is excreted in the first hour.

... Dihydropyrimidine dehydrogenase /is/ an NADPH-requiring homodimeric protein (Mr ~210 kDa) containing FMN/FAD, and an iron-sulfur cluster in each subunit. The enzyme is located mainly in liver cytosol, where it catalyzes the reduction of 5-fluorouracil and related pyrimidines ...

... Several routes are available for the formation of the 5'-monophosphate nucleotide (F-UMP) in animal cells. 5-FU may be converted to fluorouridine by uridine phosphorylase and then to F-UMP by uridine kinase, or it may react directly with 5-phosphoribosyl-1-pyrophosphate (PRPP), in a reaction catalyzed by ... orotate phosphoribosyl transferase, to form F-UMP. Many metabolic pathways are available to F-UMP, including incorporation into RNA. A reaction sequence crucial for antineoplastic activity involves reduction of the diphosphate nucleotide by the enzyme ribonucleoside diphosphate reductase to the deoxynucleotide level and the eventual formation of 5-fluoro-2'-deoxyuridine-5'-phosphate (F-dUMP). 5-FU also may be converted directly to the deoxyriboside 5-FUdR by the enzyme thymidine phosphorylase and further to F-dUMP, a potent inhibitor of thymidylate synthesis, by thymidine kinase ... The folate cofactor, 5,10-methylenetetrahydrofolate, and F-dUMP form a covalently bound ternary complex with the enzyme /thymidylate synthase/ ...

... Metabolic degradation /of 5-FU and floxuridine/ occurs in many tissues, particularly in liver. Floxuridine is converted by thymidine or deoxyuridine phosphorylases into 5-FU. 5-FU is inactivated by reduction of the pyrimidine ring; this reaction is carried out by dihydropyrimidine dehydrogenase (DPD), which is found in liver, intestinal mucosa, tumor cells, and other tissues ... Its metabolite, 5-fluoro-5,6-dihydrouracil ... is ultimately degraded to alpha-fluoro-beta-alanine ... Although the liver contains high concn of DPD, dosage does not have to be modified in patients with hepatic dysfunction, presumably because of degradation of the drug at extrahepatic sites or by vast excess of this enzyme in the liver ...

5-Fluorouracil is a known human metabolite of Tegafur.

Hepatic. The catabolic metabolism of fluorouracil results in degradation products ( e.g., CO2, urea and alpha-fluoro-beta-alanine) which are inactive. Route of Elimination: Seven percent to 20% of the parent drug is excreted unchanged in the urine in 6 hours; of this over 90% is excreted in the first hour. The remaining percentage of the administered dose is metabolized, primarily in the liver. Half Life: 10-20 minutes

Associated Chemicals

Cepecitabine;154361-50-9

Wikipedia

Mercury_sulfide

Drug Warnings

Leukopenia, predominantly of the granulocytopenic type, thrombocytopenia, and anemia occur commonly with fluorouracil therapy; leukopenia usually occurs after an adequate course of fluorouracil therapy. Pancytopenia and agranulocytosis also have occurred. The patient's hematologic status must be carefully monitored. The nadir of the white blood cell count usually occurs from the ninth to the fourteenth day after therapy is initiated but may occur as late as the 25th day after the first dose of fluorouracil. Maximum thrombocytopenia has been reported to occur from the seventh to seventeenth day of therapy. Hematopoietic recovery is usually rapid and by the thirtieth day, blood cell counts have usually reached the normal range.

Hair loss occurs frequently with fluorouracil therapy, and cosmetically significant alopecia has occurred in a substantial number of patients. Regrowth of hair has been reported even in patients receiving repeated courses of the drug. Partial loss of nails has occurred rarely, and diffuse melanosis of the nails has been reported. The most common type of dermatologic toxicity is a pruritic maculopapular rash which usually appears on the extremities and less frequently on the trunk. This rash is generally reversible and usually responsive to symptomatic treatment.

An erythematous, desquamative rash involving the hands and feet has been reported in patients receiving fluorouracil (in some cases, prolonged infusions of high dosages of the drug were administered). The rash may be accompanied by tingling or painful hands and feet, swollen palms and soles, and phalangeal tenderness. These adverse effects, referred to as palmar-plantar erythrodysesthesia or hand-foot syndrome, may gradually disappear over 5-7 days after discontinuance of fluorouracil therapy.

For more Drug Warnings (Complete) data for FLUOROURACIL (31 total), please visit the HSDB record page.

Biological Half Life

Following iv administration, the plasma elimination half-life averages about 16 minutes (range: 8-20 minutes) and is dose dependent.

Rapid iv admin of 5-FU produces plasma concn of 0.1 to 1.0 mM; plasma clearance is rapid (half-life 10 to 20 min) ...

Use Classification

Hazard Classes and Categories -> Teratogens

Methods of Manufacturing

Preparation: ... Heidelberger, Duschinsky, US 2802005 (1957); US 2885396 (1959)

General Manufacturing Information

Commercial preparations are available in a variety of concentrations and vehicles. Solutions in propylene glycol are more active than cream preparations ... .

Analytic Laboratory Methods

Analyte: fluorouracil; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

Analyte: fluorouracil; matrix: chemical purity; procedure: liquid chromatography with detection at 254 nm and comparison to standards

Analyte: fluorouracil; matrix: pharmaceutical preparation (cream; topical solution); procedure: thin-layer chromatography with comparison to standards (chemical identification)

For more Analytic Laboratory Methods (Complete) data for FLUOROURACIL (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Matrix: Blood, bile, and urine. Analyte: Fluorouracil. Assay Procedure: Microbiological asssay. Limit of detection: 10 ng/ml. Matrix: Blood plasma. Analyte: Fluorouracil. Assay procedure: HPLC with UV detection. Limit of detection: 100 ng/ml. Sample Matrix: Blood serum. Analyte: Fluorouracil. Assay procedure: GC with ECD. Limit of detection 0.05 ng. /From table/

Storage Conditions

Interactions

Leukopenic and/or thrombocytopenic effects fluorouracil may be increased with concurrent or recent therapy with blood dyscrasia causing medications.

Concurrent use /with leucovorin/ may increase the therapeutic and toxic effects of fluorouracil.

Because normal defense mechanisms may be suppressed by fluorouracil therapy the patient's antibody responses to vaccine (killed virus) may be decreased.

For more Interactions (Complete) data for FLUOROURACIL (12 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: Pandey K, Dubey RS, Prasad BB. A Critical Review on Clinical Application of Separation Techniques for Selective Recognition of Uracil and 5-Fluorouracil. Indian J Clin Biochem. 2016 Mar;31(1):3-12. doi: 10.1007/s12291-015-0482-4. Epub 2015 Feb 15. Review. PubMed PMID: 26855482; PubMed Central PMCID: PMC4731362.

3: Metterle L, Nelson C, Patel N. Intralesional 5-fluorouracil (FU) as a treatment for nonmelanoma skin cancer (NMSC): A review. J Am Acad Dermatol. 2016 Mar;74(3):552-7. doi: 10.1016/j.jaad.2015.09.040. Epub 2015 Nov 11. Review. PubMed PMID: 26577512.

4: Cabourne E, Clarke JC, Schlottmann PG, Evans JR. Mitomycin C versus 5-Fluorouracil for wound healing in glaucoma surgery. Cochrane Database Syst Rev. 2015 Nov 6;11:CD006259. doi: 10.1002/14651858.CD006259.pub2. Review. PubMed PMID: 26545176.

5: Oyanagi H, Ichikawa H, Kosugi S, Banba T, Hanyu T, Hirashima K, Ishikawa T, Kameyama H, Kobayashi T, Minagawa M, Koyama Y, Wakai T. [Three cases of esophageal carcinoma achieved a pathological complete response after neoadjuvant chemotherapy with cisplatin and 5-fluorouracil]. Gan To Kagaku Ryoho. 2015 Apr;42(4):497-501. Review. Japanese. PubMed PMID: 25963701.

6: Li Q, Liu Y, Zhang HM, Huang YP, Wang TY, Li DS, Sun HZ. Influence of DPYD Genetic Polymorphisms on 5-Fluorouracil Toxicities in Patients with Colorectal Cancer: A Meta-Analysis. Gastroenterol Res Pract. 2014;2014:827989. doi: 10.1155/2014/827989. Epub 2014 Dec 28. Review. PubMed PMID: 25614737; PubMed Central PMCID: PMC4295351.

7: Ye J, Chen J, Ge L, Liu A, Zhou S. Effectiveness and safety of s-1-based therapy compared with 5-Fluorouracil-based therapy for advanced colorectal cancer: a meta-analysis. Gastroenterol Res Pract. 2014;2014:146530. doi: 10.1155/2014/146530. Epub 2014 Nov 30. Review. PubMed PMID: 25525426; PubMed Central PMCID: PMC4265705.

8: Wang WB, Yang Y, Zhao YP, Zhang TP, Liao Q, Shu H. Recent studies of 5-fluorouracil resistance in pancreatic cancer. World J Gastroenterol. 2014 Nov 14;20(42):15682-90. doi: 10.3748/wjg.v20.i42.15682. Review. PubMed PMID: 25400452; PubMed Central PMCID: PMC4229533.

9: Goldstein R, Yu D, Gillmore R, Thirlwell C, O'Donoghue P, Mayer A, Meyer T. Oxaliplatin/5-fluorouracil in advanced hepatocellular carcinoma: case report and single-center retrospective review. Future Oncol. 2014 Oct;10(13):2007-14. doi: 10.2217/fon.14.108. Epub 2014 Sep 11. Review. PubMed PMID: 25209630.

10: Polk A, Vistisen K, Vaage-Nilsen M, Nielsen DL. A systematic review of the pathophysiology of 5-fluorouracil-induced cardiotoxicity. BMC Pharmacol Toxicol. 2014 Sep 4;15:47. doi: 10.1186/2050-6511-15-47. Review. PubMed PMID: 25186061; PubMed Central PMCID: PMC4170068.

11: Iacovelli R, Pietrantonio F, Palazzo A, Maggi C, Ricchini F, de Braud F, Di Bartolomeo M. Incidence and relative risk of grade 3 and 4 diarrhoea in patients treated with capecitabine or 5-fluorouracil: a meta-analysis of published trials. Br J Clin Pharmacol. 2014 Dec;78(6):1228-37. doi: 10.1111/bcp.12449. Review. PubMed PMID: 24962653; PubMed Central PMCID: PMC4256612.

12: Aguado C, García-Paredes B, Sotelo MJ, Sastre J, Díaz-Rubio E. Should capecitabine replace 5-fluorouracil in the first-line treatment of metastatic colorectal cancer? World J Gastroenterol. 2014 May 28;20(20):6092-101. doi: 10.3748/wjg.v20.i20.6092. Review. PubMed PMID: 24876731; PubMed Central PMCID: PMC4033448.

13: Kang BW, Kim JG, Kwon OK, Chung HY, Yu W. Non-platinum-based chemotherapy for treatment of advanced gastric cancer: 5-fluorouracil, taxanes, and irinotecan. World J Gastroenterol. 2014 May 14;20(18):5396-402. doi: 10.3748/wjg.v20.i18.5396. Review. PubMed PMID: 24833869; PubMed Central PMCID: PMC4017054.

14: Papanastasopoulos P, Stebbing J. Molecular basis of 5-fluorouracil-related toxicity: lessons from clinical practice. Anticancer Res. 2014 Apr;34(4):1531-5. Review. PubMed PMID: 24692679.

15: Green E, Wilkins M, Bunce C, Wormald R. 5-Fluorouracil for glaucoma surgery. Cochrane Database Syst Rev. 2014 Feb 19;2:CD001132. doi: 10.1002/14651858.CD001132.pub2. Review. PubMed PMID: 24554410.

16: Endo C, Takagawa R, Chiba T, Kawamoto M, Konishi T, Honma Y, Minami Y, Watanabe J, Morita T, Mogaki M, Masui H. [A case of consciousness disorder induced by the syndrome of inappropriate secretion of antidiuretic hormone following cisplatin and 5-fluorouracil chemotherapy in a patient with esophageal cancer]. Gan To Kagaku Ryoho. 2013 Nov;40(12):2130-2. Review. Japanese. PubMed PMID: 24394036.

17: De Fendi LI, Arruda GV, Scott IU, Paula JS. Mitomycin C versus 5-fluorouracil as an adjunctive treatment for trabeculectomy: a meta-analysis of randomized clinical trials. Clin Experiment Ophthalmol. 2013 Nov;41(8):798-806. Review. PubMed PMID: 24308066.

18: Bahner JD, Bordeaux JS. Non-melanoma skin cancers: photodynamic therapy, cryotherapy, 5-fluorouracil, imiquimod, diclofenac, or what? Facts and controversies. Clin Dermatol. 2013 Nov-Dec;31(6):792-8. doi: 10.1016/j.clindermatol.2013.08.020. Review. PubMed PMID: 24160289.

19: Schmitt AR, Bordeaux JS. Solar keratoses: photodynamic therapy, cryotherapy, 5-fluorouracil, imiquimod, diclofenac, or what? Facts and controversies. Clin Dermatol. 2013 Nov-Dec;31(6):712-7. doi: 10.1016/j.clindermatol.2013.05.007. Review. PubMed PMID: 24160275.

20: van Kuilenburg AB, Maring JG. Evaluation of 5-fluorouracil pharmacokinetic models and therapeutic drug monitoring in cancer patients. Pharmacogenomics. 2013 May;14(7):799-811. doi: 10.2217/pgs.13.54. Review. PubMed PMID: 23651027.